2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate typically involves the condensation of 2-(chloromethyl)pyridine with 2-methylimidazole in hot dimethylformamide (DMF). The resulting free base is then treated with fumaric acid in ethanol to produce the fumarate salt . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve solvents like DMF, ethanol, or water, and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced imidazole or pyridine derivatives.
Scientific Research Applications
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:
2-(2-Methylimidazol-1-ylmethyl)pyridine: The free base form without the fumarate salt.
2-(2-Methylimidazol-1-ylmethyl)pyridine hydrochloride: A hydrochloride salt form with different solubility and stability properties.
2-(2-Methylimidazol-1-ylmethyl)pyridine nitrate:
Properties
CAS No. |
862156-56-7 |
---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3.C4H4O4/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10;5-3(6)1-2-4(7)8/h2-7H,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VXGHNCAEIMCDOR-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=NC=CN1CC2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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